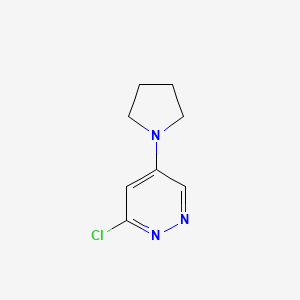
TETRAKIS(2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATO)NIOBIUM(IV)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris((E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-yloxy)((Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-yloxy)niobium is a complex organometallic compound It features a niobium center coordinated by three ligands, each containing a hept-3-en-3-yloxy group with tetramethyl substitutions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of TETRAKIS(2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATO)NIOBIUM(IV) typically involves the reaction of niobium pentachloride with the corresponding hept-3-en-3-yloxy ligands under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates. The ligands are often prepared separately through aldol condensation reactions involving acetone and suitable aldehydes, followed by reduction and esterification steps.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, with additional steps to ensure purity and yield. This includes the use of high-purity starting materials, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Tris((E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-yloxy)((Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-yloxy)niobium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state niobium complexes.
Reduction: Reduction reactions can yield lower oxidation state niobium species.
Substitution: Ligand exchange reactions can occur, where the hept-3-en-3-yloxy groups are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various ligands for substitution reactions. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield niobium(V) oxides, while reduction could produce niobium(III) complexes. Substitution reactions can result in a variety of niobium-ligand complexes.
Applications De Recherche Scientifique
Chemistry
In chemistry, TETRAKIS(2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATO)NIOBIUM(IV) is used as a catalyst in various organic transformations, including polymerization and hydrogenation reactions. Its unique structure allows for selective activation of substrates, making it valuable in synthetic chemistry.
Biology and Medicine
While not extensively studied in biology and medicine, the compound’s potential as a catalyst for bioorthogonal reactions is being explored
Industry
In industry, the compound is used in the production of advanced materials, such as high-performance polymers and coatings. Its ability to catalyze specific reactions makes it useful in the manufacture of specialty chemicals and materials with tailored properties.
Mécanisme D'action
The mechanism by which TETRAKIS(2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATO)NIOBIUM(IV) exerts its effects involves coordination of the niobium center with substrates, facilitating their activation and transformation. The molecular targets include various organic molecules, which undergo catalytic transformations upon interaction with the niobium complex. The pathways involved often include oxidative addition, reductive elimination, and ligand exchange processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tris(diethylamido)(tert-butylimido)niobium(V): Another niobium complex with different ligands, used in similar catalytic applications.
Tris(dimethylamido)aluminum(III): An aluminum analog with similar coordination properties.
Niobium(V) ethoxide: A simpler niobium compound used in various synthetic applications.
Uniqueness
Tris((E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-yloxy)((Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-yloxy)niobium is unique due to its specific ligand structure, which imparts distinct reactivity and selectivity in catalytic processes. Its ability to undergo various chemical transformations while maintaining stability makes it a valuable compound in both research and industrial applications.
Propriétés
Formule moléculaire |
C44H80NbO8 |
|---|---|
Poids moléculaire |
830 g/mol |
Nom IUPAC |
(Z)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;(E)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;niobium |
InChI |
InChI=1S/4C11H20O2.Nb/c4*1-10(2,3)8(12)7-9(13)11(4,5)6;/h4*7,12H,1-6H3;/b3*8-7+;8-7-; |
Clé InChI |
WYTIGJVEVROCSD-DSORRXEFSA-N |
SMILES isomérique |
CC(/C(=C\C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C\C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C\C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.[Nb] |
SMILES canonique |
CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.[Nb] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![6-(2-Methoxyphenyl)imidazo[2,1-B]thiazole-3-carboxylic acid](/img/structure/B1514169.png)


![Dibenzo[b,d]iodol-5-ium trifluoromethanesulfonate](/img/structure/B1514204.png)
